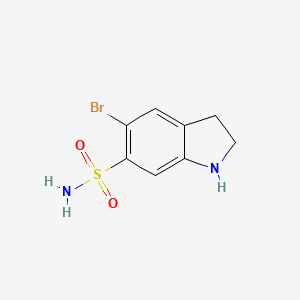

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound with the molecular formula C8H9BrN2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide typically involves the bromination of indole derivatives. One common method involves dissolving N-formylindoline in dichloromethane and adding dibromohydantoin at low temperatures (-10 to 0°C). The reaction mixture is then washed with sodium bisulfite solution, followed by water, and the product is crystallized and dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position participates in NAS reactions under transition-metal catalysis. For example:

-

Palladium-catalyzed cross-coupling : The bromine can be replaced by aryl or alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions. A Pd(0) catalyst with bulky phosphine ligands (e.g., PtBu3) prevents catalyst inhibition by facilitating reversible oxidative addition into the C–Br bond .

-

Radical coupling : Bromine can be substituted via transition-metal-free radical pathways, as demonstrated in indole syntheses using imines and 2-halotoluenes .

Electrophilic Substitution

The indole core undergoes electrophilic substitution, primarily at the 3-position, due to the sulfonamide group’s electron-withdrawing effect. Key reactions include:

-

Halogenation : Chlorination or fluorination at the 3-position using sulfuryl chlorofluoride, yielding 3-chloro-indoles or 3-fluoro-indoles .

-

Nitration : Directed by the sulfonamide group, nitration occurs at the 4- or 7-position under acidic conditions .

Oxidation and Reduction

-

Oxidation : The 2,3-dihydroindole ring can be dehydrogenated to form a fully aromatic indole. Aerobic dehydrogenation using iridium or manganese catalysts (e.g., Mn(I)-PNP pincer complexes) selectively removes hydrogen atoms .

-

Reduction : The sulfonamide group remains stable under standard reduction conditions (e.g., NaBH4), but the dihydroindole ring can be further reduced to a tetrahydro derivative using LiAlH4 .

Functionalization of the Sulfonamide Group

The sulfonamide moiety (–SO2NH2) participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Hydrogen bonding : Enhances solubility and directs regioselectivity in coupling reactions .

Cyclization and Annulation

Pd-catalyzed annulative couplings with aldehydes or alkynes generate polycyclic indole derivatives. For example:

-

Indole–quinoline hybrids : Formed via solvent-dependent annulation using Pd/Xantphos in EtOH or Pd/DPEphos in trifluoroethanol .

Mechanistic Insights

-

Cross-coupling : The bromine’s position and the sulfonamide’s electronic effects dictate coupling efficiency. Bulky ligands mitigate catalyst poisoning .

-

Radical pathways : Bromine substitution proceeds via single-electron transfer (SET) mechanisms in metal-free systems .

Comparative Reactivity

The compound’s reactivity differs from non-sulfonamide analogs:

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

5-Bromo-2,3-dihydro-1H-indole-6-sulfonamide features a bromine atom and a sulfonamide group attached to the indole ring. This configuration allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups under specific conditions.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form indole derivatives or reduction to yield different products.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Basic or acidic medium |

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous solvent |

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic applications:

- Antiviral Activity : Research indicates that compounds with indole structures can inhibit viral replication. For instance, derivatives have shown effectiveness against Hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme, crucial for viral RNA synthesis .

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against several strains of bacteria. It disrupts bacterial cell wall synthesis by inhibiting the enzyme DapE, which is essential for bacterial growth .

The biological activities of this compound include:

- Mechanism of Action : The compound interacts with the active site of DapE through a zinc-binding group, leading to the disruption of the diaminopimelate pathway essential for bacterial cell wall synthesis .

-

Case Studies :

- A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Another investigation highlighted its potential as an antiviral agent against HCV, emphasizing its role in blocking viral replication effectively .

Mecanismo De Acción

The mechanism of action of 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide include:

- 5-bromoindole

- 2,3-dihydro-1H-indole-6-sulfonamide

- 5-bromo-2,3-dihydro-1H-indole

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a sulfonamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

5-Bromo-2,3-dihydro-1H-indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that contributes to its biological efficacy. The presence of a bromine atom at the 5-position and a sulfonamide group enhances its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Target Enzyme : The compound primarily inhibits the enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) , which is crucial for bacterial cell wall synthesis. This inhibition disrupts the diaminopimelate (DAP) pathway, leading to impaired bacterial growth and survival.

- Binding Mechanism : It binds to the active site of DapE through a zinc-binding group (ZBG), which is essential for the enzyme’s catalytic activity.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been evaluated against various viral strains, showing potential in inhibiting viral replication. For instance, studies have demonstrated its effectiveness against SARS-CoV-2 in vitro, with varying inhibition rates depending on the concentration used .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : It has shown cytotoxic effects against multiple cancer cell lines, including HeLa and A549. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation .

- IC50 Values : In one study, this compound exhibited an IC50 value of approximately 10 µM against HeLa cells, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been well-documented:

- Inhibition of Bacterial Growth : It demonstrates strong inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL depending on the bacterial strain tested.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLIZSUBDJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.